8-ethyl-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
Description
The compound 8-ethyl-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic molecule belonging to the pyrazoloquinoline family. Its structure comprises a pyrazole ring fused to a quinoline scaffold, with substituents at the 1-, 3-, and 8-positions:
- 1-position: 4-fluorophenyl group (electron-withdrawing substituent).
- 3-position: Phenyl group (hydrophobic aromatic moiety).
- 8-position: Ethyl group (hydrophobic alkyl chain).
Pyrazolo[4,3-c]quinolines are pharmacologically significant due to their anti-inflammatory, anticancer, and neuroprotective activities . The ethyl and 4-fluorophenyl substituents in this compound may enhance metabolic stability and target binding affinity compared to unsubstituted analogues .
Properties
IUPAC Name |
8-ethyl-1-(4-fluorophenyl)-3-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3/c1-2-16-8-13-22-20(14-16)24-21(15-26-22)23(17-6-4-3-5-7-17)27-28(24)19-11-9-18(25)10-12-19/h3-15H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITXVSHCFXDGPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)F)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-Ethyl-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a complex heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This compound, characterized by its unique structural features, demonstrates significant potential as an anticancer agent and enzyme inhibitor.
Chemical Structure and Properties
The compound features a fused pyrazole and quinoline ring system with the following substituents:
- Ethyl group at the 8-position
- Fluorophenyl group at the 1-position
- Phenyl group at the 3-position
These substituents contribute to its distinct chemical properties and biological activities, enhancing its lipophilicity and interactions with biological targets .
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. It selectively targets cancer cells, showing efficacy against various cancer types, including:
- Breast Cancer
- Lung Cancer
- Colon Cancer
The mechanism of action involves intercalation into DNA, disrupting replication processes, and potentially leading to cell death. Additionally, it may inhibit specific enzymes by binding to their active sites .
Enzyme Inhibition
The compound has been investigated for its ability to act as an enzyme inhibitor. This property is crucial for developing therapeutic agents that can modulate biochemical pathways involved in disease progression. Ongoing studies aim to elucidate the detailed mechanisms underlying these interactions .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with structurally similar compounds. The following table summarizes key differences:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-(4-fluorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline | Fluorophenyl and methyl substituents | Different methyl substitution affects lipophilicity |
| 1-(4-chlorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline | Chlorophenyl instead of fluorophenyl | Variations in halogen impact biological activity |
| 1-(4-methoxyphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline | Methoxy substituent | Alters electronic properties compared to fluorine |
This comparative analysis highlights how variations in substituents can influence the compound's chemical reactivity and biological activities .
Case Studies and Research Findings
Several studies have documented the biological activities of pyrazoloquinolines, including this specific compound. Notable findings include:
- Antitumor Activity : A study demonstrated that derivatives of pyrazoloquinolines exhibited significant antitumor effects in vitro against various cancer cell lines. The mechanism was attributed to DNA intercalation and enzyme inhibition .
- Enzyme Inhibition Studies : Research has shown that compounds within this class can inhibit key enzymes involved in cancer metabolism, suggesting their potential as therapeutic agents .
- In Vivo Studies : Preliminary in vivo studies indicated promising results regarding tumor reduction in animal models treated with this compound .
Scientific Research Applications
8-ethyl-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound belonging to the pyrazoloquinoline class, which has a fused pyrazole and quinoline ring system that is characterized by an ethyl group at the 8-position, a fluorophenyl group at the 1-position, and a phenyl group at the 3-position. This unique structure gives rise to distinct chemical properties and potential biological activities.
Scientific Research Applications
This compound as Anticancer Agent*
The compound shows anticancer activity because it can selectively target cancer cells. Researchers have studied its effects on different cancer types, including breast, lung, and colon cancers.
Potential Optoelectronic Applications
Researchers are exploring the photophysical properties of this compound for possible optoelectronic applications.
Enzyme Inhibition and Therapeutic uses
Research indicates that this compound has significant biological activity and has been investigated as an enzyme inhibitor, showing promise in various therapeutic applications.
Several related compounds, with variations in their substituents, have been synthesized and studied to understand how these changes affect their chemical and biological activities. These include:
- 1-(4-fluorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline: This compound has fluorophenyl and methyl substituents, and the different methyl substitution affects lipophilicity.
- 1-(4-chlorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline: This compound has a chlorophenyl group instead of a fluorophenyl group. Variations in halogen impact biological activity.
- 1-(4-methoxyphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline: This compound has a methoxy substituent that alters electronic properties compared to fluorine.
These variations in substituents can lead to changes in the chemical reactivity and biological activities of the compounds. The unique combination of ethyl and fluorophenyl groups in this compound enhances its lipophilicity and potential interactions with biological targets, distinguishing it from its analogs.
Table of analogs
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-(4-fluorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline | Fluorophenyl and methyl substituents | Different methyl substitution affects lipophilicity |
| 1-(4-chlorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline | Chlorophenyl instead of fluorophenyl | Variations in halogen impact biological activity |
| 1-(4-methoxyphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline | Methoxy substituent | Alters electronic properties compared to fluorine |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Modifications and Pharmacological Activities
The table below compares key structural features and reported activities of 8-ethyl-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline with similar derivatives:
Key Findings from Comparative Studies
Substituent Effects on Bioactivity
- Electron-Withdrawing Groups (e.g., 4-Fluorophenyl): The 4-fluorophenyl group at the 1-position enhances binding to hydrophobic pockets in targets like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) .
- Alkyl Chains (e.g., Ethyl at 8-position): The ethyl group increases lipophilicity (logP = 6.58 vs.
- Amino and Hydroxy Groups: Derivatives with amino (2i) or carboxylic acid (2m) groups exhibit superior anti-inflammatory activity (IC~50~ < 0.1 µM) due to hydrogen bonding with enzymatic targets .
Physicochemical Properties
- Molecular Weight : The target compound (381.45 g/mol) is heavier than ethoxy-substituted analogues (307.33 g/mol) but lighter than halogenated derivatives (e.g., 387.84 g/mol in ).
- Polar Surface Area (PSA) : All analogues share a low PSA (~22.7 Ų), correlating with membrane permeability and oral bioavailability .
Metabolic Stability
Compounds with alkyl or halogen substituents (e.g., ethyl, chloro) show improved metabolic stability compared to hydroxylated derivatives, which are prone to glucuronidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
